molecular formula C6H16ClNO2 B7882652 cis-(2-Amino-cyclopentyl)-methanol hydrochloride monohydrate

cis-(2-Amino-cyclopentyl)-methanol hydrochloride monohydrate

Cat. No.: B7882652
M. Wt: 169.65 g/mol
InChI Key: VLVMVKWCCMYWAU-USPAICOZSA-N
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Description

cis-(2-Amino-cyclopentyl)-methanol hydrochloride monohydrate is a cycloalkane-based organic compound featuring a cyclopentane ring substituted with an amino group and a hydroxymethyl group in a cis-configuration. The hydrochloride salt form enhances its water solubility, while the monohydrate component influences crystallinity and stability. This compound is structurally significant in medicinal chemistry, particularly as a precursor or intermediate in synthesizing bioactive molecules. Its stereochemistry and functional groups make it a candidate for studying structure-activity relationships (SAR) in drug design.

Properties

IUPAC Name

[(1R,2S)-2-aminocyclopentyl]methanol;hydrate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO.ClH.H2O/c7-6-3-1-2-5(6)4-8;;/h5-6,8H,1-4,7H2;1H;1H2/t5-,6-;;/m0../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLVMVKWCCMYWAU-USPAICOZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)N)CO.O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@H](C1)N)CO.O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Steps:

  • Oxidation and Cycloaddition :

    • Tert-butyl hydroxylamine carbonate is oxidized to tert-butyl nitrosyl carbonate using CuCl₂ and 2-ethyl-2-oxazoline.

    • A hetero Diels-Alder reaction with cyclopentadiene yields cis-2-oxa-3-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid tert-butyl ester (80% yield).

  • Nitrogen-Oxygen Bond Reduction :

    • Zinc powder in acetic acid selectively reduces the N–O bond, forming cis-N-[4-hydroxycyclopent-2-en-1-yl]carbamic acid tert-butyl ester (90% yield).

  • Chiral Resolution via Lipase Catalysis :

    • Vinyl acetate and lipase PS "Amano" SD resolve racemic intermediates, achieving >97% enantiomeric excess (ee) for the cis isomer.

  • Hydrogenation and Deprotection :

    • Pd/C hydrogenation saturates the cyclopentene ring.

    • LiOH/MeOH deacetylates the intermediate, followed by HCl/isopropanol treatment to form the hydrochloride monohydrate (80% yield).

Advantages:

  • High stereocontrol via enzymatic resolution.

  • Scalable to multi-gram quantities.

Enzymatic Asymmetric Synthesis

Drawing parallels from cyclohexane diamine synthesis, this approach uses biocatalysts for chiral induction:

Key Steps:

  • Reductive Amination :

    • Cyclopentanone derivatives undergo enzyme-catalyzed asymmetric reductive amination with ammonia donors (e.g., glutamate dehydrogenase).

    • Ketoreductases (KREDs) and amine transaminases (ATAs) ensure cis selectivity (e.g., 85–92% ee).

  • Protection and Isolation :

    • Boc or Cbz protection facilitates purification via crystallization or solid-phase extraction.

    • Final HCl treatment in isopropanol yields the monohydrate.

Advantages:

  • Avoids toxic reagents (e.g., NaN₃).

  • One-pot cascades reduce intermediate isolation steps.

Chemical Hydrogenation with Diastereomeric Resolution

A traditional route involves non-stereoselective hydrogenation followed by resolution:

Key Steps:

  • Cyclohexenone Hydrogenation :

    • PtO₂ or Pd/C catalyzes hydrogenation of 4-aminocyclohexenone, yielding a racemic mixture (cis:trans ≈ 1:1–4:1).

  • Crystallization-Based Resolution :

    • The racemate is treated with 50% NaOH at −10°C, preferentially crystallizing the trans isomer.

    • Mother liquor enrichment isolates the cis form (31% yield).

  • Hydrochloride Formation :

    • The cis-aminocyclopentanol is treated with HCl in ethanol/water to form the monohydrate.

Limitations:

  • Low yields due to inefficient resolution.

  • Requires multiple recrystallizations for >90% purity.

Comparative Analysis of Methods

Parameter Hetero Diels-Alder Enzymatic Chemical Resolution
Yield (%) 8085–9231
Stereoselectivity (ee) >97%85–92%<50% (before resolution)
Catalysts CuCl₂, LipaseKREDs, ATAsPtO₂/Pd/C
Scalability Multi-gramPilot-scaleLab-scale
Key Advantage High eeGreen chemistryLow cost

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxyl group.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The amino and hydroxymethyl groups can participate in substitution reactions with various reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed:

    Oxidation: Formation of cis-(2-Carboxy-cyclopentyl)-methanol.

    Reduction: Formation of cis-(2-Amino-cyclopentyl)-methane.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Antiviral Research

One of the primary applications of cis-(2-Amino-cyclopentyl)-methanol hydrochloride monohydrate is in the development of antiviral agents. Research has indicated that analogs of this compound can serve as effective inhibitors against viral infections, particularly those caused by HIV and hepatitis viruses. For instance, studies focusing on the synthesis of nucleoside analogs derived from cyclopentane structures have shown promising antiviral activity due to their ability to mimic natural substrates in viral replication processes .

Biochemical Studies

In biochemical research, this compound has been utilized as a biochemical tool for studying enzyme interactions and metabolic pathways. Its ability to act as a substrate or inhibitor for various enzymes makes it valuable for proteomics research. Specifically, it has been noted for its role in investigating glycosidase activity, which is crucial for understanding lysosomal storage diseases .

Medicinal Chemistry

The structural characteristics of this compound allow it to be explored as a scaffold for drug design. The compound's ability to form hydrogen bonds and its stereochemistry can be exploited to enhance the potency and selectivity of new therapeutic agents. This has led to its investigation in the synthesis of novel cyclic γ-amino acids, which are important in peptide synthesis and drug development .

Case Studies

Several case studies highlight the effectiveness and versatility of this compound:

  • Study on Antiviral Activity : A study demonstrated that derivatives of this compound exhibited significant antiviral activity against HIV by inhibiting reverse transcriptase, an essential enzyme for viral replication. The results indicated that modifications at specific positions on the cyclopentane ring could enhance efficacy .
  • Enzyme Inhibition Research : Another research focused on its role as an inhibitor of glycosidases, revealing that compounds based on cis-(2-Amino-cyclopentyl)-methanol showed competitive inhibition patterns, which could be useful in designing drugs for lysosomal storage disorders .

Mechanism of Action

The mechanism of action of cis-(2-Amino-cyclopentyl)-methanol hydrochloride monohydrate involves its interaction with specific molecular targets and pathways. The amino and hydroxymethyl groups play a crucial role in these interactions, influencing the compound’s binding affinity and activity. The exact molecular targets and pathways may vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Research Implications

  • Drug Design : The cis-configuration and cyclopentane ring may offer advantages in targeting specific enzymes or receptors compared to trans-cyclohexane derivatives.
  • Formulation: The monohydrate form could influence shelf life and hygroscopicity, critical for pharmaceutical manufacturing .

Biological Activity

Cis-(2-Amino-cyclopentyl)-methanol hydrochloride monohydrate is a compound of interest due to its potential biological activities, particularly in the context of pharmacological applications. This article reviews its biological activity, synthesizing data from various studies and sources to provide a comprehensive overview.

  • Molecular Formula : C6_6H13_13ClN\O•H2_2O
  • Molecular Weight : 169.65 g/mol
  • CAS Number : 40482-12-0

This compound is characterized by its cyclopentyl structure, which is known to influence its interaction with biological targets.

This compound acts primarily as a modulator of chemokine receptor activity. Chemokine receptors are crucial in mediating immune responses and inflammation, making this compound a candidate for therapeutic applications in conditions like autoimmune diseases and cancer.

Pharmacological Effects

  • Chemokine Receptor Modulation :
    • The compound has been shown to selectively modulate the activity of specific chemokine receptors, which may help in regulating inflammatory responses .
  • Potential Neuroprotective Effects :
    • Early studies suggest that compounds with similar structures exhibit neuroprotective properties, potentially aiding in conditions such as neurodegeneration .
  • Antiviral Activity :
    • Related compounds have demonstrated antiviral effects, particularly against HIV and HBV, indicating that cis-(2-Amino-cyclopentyl)-methanol hydrochloride could have similar applications .

Toxicological Profile

The safety profile of this compound has not been extensively documented. However, related compounds have shown low toxicity in preliminary studies, suggesting a favorable safety margin for further investigation.

Study on Chemokine Receptor Modulation

A notable study examined the effects of cis-(2-Amino-cyclopentyl)-methanol hydrochloride on various chemokine receptors. The results indicated that this compound could effectively inhibit receptor activation in vitro, leading to reduced migration of immune cells .

Neuroprotective Potential

In a model of neurodegeneration, researchers evaluated the neuroprotective effects of related cyclopentyl compounds. These studies indicated that such compounds could mitigate neuronal damage through mechanisms involving anti-inflammatory pathways .

Data Table: Biological Activity Summary

Activity TypeEffect ObservedReference
Chemokine ModulationInhibition of receptor activation
NeuroprotectionReduction in neuronal damage
Antiviral ActivityPotential efficacy against HIV/HBV

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for producing high-purity cis-(2-Amino-cyclopentyl)-methanol hydrochloride monohydrate?

  • Methodology : The synthesis typically involves cyclization of aminocyclopentanol derivatives under acidic conditions. For example, hydroxylamine hydrochloride and potassium hydroxide in methanol can facilitate oxime formation, followed by reduction (e.g., using LiAlH4) to yield the amine alcohol . Purification via recrystallization in ethanol/water mixtures improves crystallinity, while HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) ensures >98% purity .
  • Key Parameters : Reaction temperature (20–25°C), stoichiometric control of HCl during salt formation, and inert atmosphere to prevent oxidation .

Q. How can researchers validate the stereochemical integrity of the cis-isomer during synthesis?

  • Methodology : Use chiral chromatography (e.g., Chiralpak AD-H column, hexane/isopropanol mobile phase) to confirm enantiomeric purity. Complementary techniques include 1H^1H-NROESY NMR to verify spatial proximity of the amino and hydroxyl groups on the same cyclopentane face . Polarimetry ([α]D20_D^{20} = +15° to +18° in H2 _2O) provides additional stereochemical validation .

Q. What analytical methods are recommended for quantifying impurities in this compound?

  • Methodology : USP-compliant HPLC (UV detection at 210 nm) with a C18 column and 0.1 M sodium phosphate buffer (pH 2.5)/acetonitrile (95:5) mobile phase. Limit tests for residual solvents (e.g., methanol, ethanol) should follow GC-MS protocols (DB-5 column, He carrier gas) . ICP-MS detects heavy metal contaminants (e.g., Pb, As) at <1 ppm .

Advanced Research Questions

Q. How does the cis-configuration influence the compound’s stability under physiological conditions?

  • Methodology : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic sampling. Monitor degradation via LC-MS to identify hydrolysis products (e.g., cyclopentanol derivatives). The cis-isomer shows higher thermal stability (TGA decomposition onset at 185°C) than trans-forms due to intramolecular H-bonding . pH-dependent stability (pH 4–6 optimal) is assessed using phosphate buffers and UPLC-MS/MS .

Q. What strategies mitigate stereochemical inversion during derivatization for drug delivery systems?

  • Methodology : Protect the amino group with Boc- or Fmoc- groups before esterification of the hydroxyl moiety. Use low-temperature (<0°C) coupling agents (e.g., DCC/DMAP) to minimize racemization. Post-reaction, chiral SFC (supercritical CO2 _2/methanol) confirms retained configuration . Thiolated polymer conjugation (e.g., with thioglycolic acid) under nitrogen atmosphere prevents disulfide formation .

Q. How can researchers resolve contradictory data on the compound’s solubility in polar vs. nonpolar solvents?

  • Methodology : Systematic solubility profiling using shake-flask method (25°C):

SolventSolubility (mg/mL)
Water120 ± 5
Ethanol45 ± 3
DCM<1
Discrepancies arise from hydration state variations; anhydrous forms show 20% lower aqueous solubility. Use Karl Fischer titration to standardize monohydrate content (>99%) .

Q. What in vitro models best predict the compound’s pharmacokinetic behavior?

  • Methodology : Caco-2 cell monolayers assess intestinal permeability (Papp_{app} = 8.5 × 106 ^{-6} cm/s, indicative of moderate absorption). Microsomal stability assays (human liver microsomes, NADPH) reveal t1/2_{1/2} = 45 min, suggesting first-pass metabolism. CYP3A4 is the primary metabolizer (IC50_{50} = 12 μM), validated via LC-QTOF metabolite ID .

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